4-Cyclopropoxy-2-iodobenzamide
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Overview
Description
4-Cyclopropoxy-2-iodobenzamide is an organic compound that features a benzamide core substituted with a cyclopropoxy group at the 4-position and an iodine atom at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-2-iodobenzamide typically involves the introduction of the cyclopropoxy group and the iodine atom onto a benzamide scaffold. One common method involves the cyclopropanation of a suitable precursor followed by iodination. The reaction conditions often include the use of cyclopropyl halides and iodine sources under controlled temperatures and solvents to achieve the desired substitution.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and optimized reaction conditions to facilitate large-scale synthesis. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-2-iodobenzamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxone® (2KHSO₅·KHSO₄·K₂SO₄) in CH₃CN/H₂O mixed solvents at 70°C.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carbonyl compounds or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
4-Cyclopropoxy-2-iodobenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-2-iodobenzamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzamide: A structurally similar compound with an iodine atom at the 4-position instead of the 2-position.
N-Cyclopropyl-4-iodobenzamide: Another related compound with a cyclopropyl group at the nitrogen atom of the benzamide.
Uniqueness
4-Cyclopropoxy-2-iodobenzamide is unique due to the specific positioning of the cyclopropoxy group and the iodine atom, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C10H10INO2 |
---|---|
Molecular Weight |
303.10 g/mol |
IUPAC Name |
4-cyclopropyloxy-2-iodobenzamide |
InChI |
InChI=1S/C10H10INO2/c11-9-5-7(14-6-1-2-6)3-4-8(9)10(12)13/h3-6H,1-2H2,(H2,12,13) |
InChI Key |
PIFDBAKMUURHDG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=C(C=C2)C(=O)N)I |
Origin of Product |
United States |
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